molecular formula C14H18BrNO2 B13524211 Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate

Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate

Katalognummer: B13524211
Molekulargewicht: 312.20 g/mol
InChI-Schlüssel: YYQMCZXEEFMLRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further connected to an ethyl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound, which is then esterified with ethyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding bromophenyl alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Bromophenyl alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the pyrrolidine ring.

    4-Bromophenylacetic acid ethyl ester: Another related compound with a simpler structure.

Uniqueness

Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate is unique due to the presence of both the bromophenyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H18BrNO2

Molekulargewicht

312.20 g/mol

IUPAC-Name

ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate

InChI

InChI=1S/C14H18BrNO2/c1-2-18-13(17)9-14(7-8-16-10-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3

InChI-Schlüssel

YYQMCZXEEFMLRH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1(CCNC1)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.